methyl 5-formyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate

Description

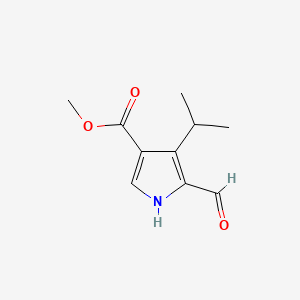

Methyl 5-formyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by a formyl group at the 5-position, a methyl ester at the 3-position, and a propan-2-yl (isopropyl) substituent at the 4-position of the pyrrole ring. Pyrrole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

The propan-2-yl group introduces steric bulk, which may influence intermolecular interactions and binding to biological targets. The formyl group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 5-formyl-4-propan-2-yl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-6(2)9-7(10(13)14-3)4-11-8(9)5-12/h4-6,11H,1-3H3 |

InChI Key |

LMLHAAMTHTUUFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(NC=C1C(=O)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by selective functionalization to introduce the formyl, isopropyl, and carboxylate groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.

Chemical Reactions Analysis

Friedel-Crafts Acylation and Transesterification

The pyrrole ring’s electron-rich nature enables electrophilic substitution reactions. Friedel-Crafts acylation at the 5-position has been demonstrated in structurally analogous compounds using acyl chlorides (e.g., 4-methoxybenzoyl chloride) under Lewis acid catalysis, yielding 5-acylated derivatives . Subsequent deoxygenative reduction with NaBH₄ in isopropyl alcohol (IPA) can lead to transesterification, converting methyl esters to isopropyl esters .

Reductive Transformations

The formyl group undergoes reduction to hydroxymethyl or methylene derivatives. Sodium borohydride (NaBH₄) selectively reduces the aldehyde to a primary alcohol without affecting the ester group . Catalytic hydrogenation may further reduce the alcohol to a methyl group under high-pressure H₂ conditions .

Nucleophilic Additions at the Formyl Group

The aldehyde participates in condensation reactions with nucleophiles:

-

Thiosemicarbazide : Forms thiosemicarbazone derivatives in acetone under reflux, enhancing biological activity .

-

Amines : Schiff base formation with primary amines, useful for generating imine-linked pharmacophores .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to the carboxylic acid using NaOH in ethylene glycol . The resulting acid can be derivatized via:

Pyrrole Ring Functionalization

The isopropyl group directs electrophilic substitution to the less hindered 2-position. Bromination with NBS (N-bromosuccinimide) selectively yields 2-bromo derivatives, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Key Product |

|---|---|---|---|

| Formyl | Reduction | NaBH₄, IPA | 5-(Hydroxymethyl) derivative |

| Formyl | Condensation | Thiosemicarbazide, acetone | Thiosemicarbazone cocrystal |

| Ester | Hydrolysis | NaOH, ethylene glycol | Carboxylic acid |

| Pyrrole ring | Bromination | NBS, AIBN | 2-Bromo derivative |

Mechanistic Insights and Challenges

Scientific Research Applications

Methyl 5-formyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 5-formyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Differences

Unique Features of this compound

- Electrophilicity : The formyl group at C5 facilitates nucleophilic additions (e.g., condensation reactions), making it a valuable precursor for synthesizing Schiff bases or heterocyclic extensions .

- Lipophilicity : The methyl ester at C3 and hydrophobic isopropyl group enhance membrane permeability, a critical factor in drug design .

Biological Activity

Methyl 5-formyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylate, a pyrrole derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₃ |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 2095410-30-1 |

| Melting Point | Not specified |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Pyrrole derivatives have been shown to exhibit a range of activities, including:

- Antimicrobial Activity : Some pyrrole derivatives demonstrate significant antibacterial and antifungal properties. For instance, studies have indicated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : Pyrrole compounds are known for their antioxidant capabilities, which can protect cells from oxidative stress and reduce inflammation .

- Cytotoxic Effects : Certain pyrrole derivatives have shown cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results demonstrated that this compound exhibited moderate antibacterial activity against several strains of bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.020 |

| Candida albicans | 0.025 |

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using human hepatocyte cell lines to assess the potential anticancer properties of this compound. The compound showed significant cytotoxic effects at higher concentrations, indicating its potential as a lead compound for further development in cancer treatment.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the functionalization of pyrrole derivatives through various chemical reactions including:

- Condensation Reactions : Utilizing aldehydes and ketones in the presence of catalysts to form the pyrrole structure.

- Functionalization : Introducing functional groups such as carboxylic acids or esters to enhance biological activity.

The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration and interactions within biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.